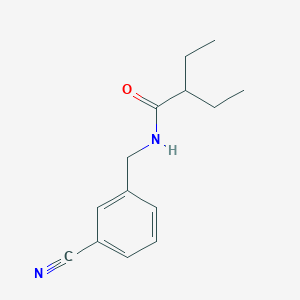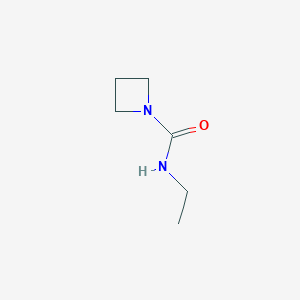
N-ethylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2O. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethylazetidine-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-ethylazetidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of N-ethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylazetidine-1-carboxylic acid, while reduction can produce N-ethylazetidine .
Aplicaciones Científicas De Investigación
N-ethylazetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .
Comparación Con Compuestos Similares
Similar Compounds
- Azetidine-2-carboxylic acid
- N-methylazetidine-1-carboxamide
- N-ethylazetidine-2-carboxamide
Uniqueness
N-ethylazetidine-1-carboxamide is unique due to its specific structural features and reactivity. The presence of the ethyl group on the nitrogen atom and the carboxamide functional group imparts distinct chemical and biological properties compared to other azetidine derivatives .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-ethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-4-3-5-8/h2-5H2,1H3,(H,7,9) |
Clave InChI |
IYXCXVJHLUYQDO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


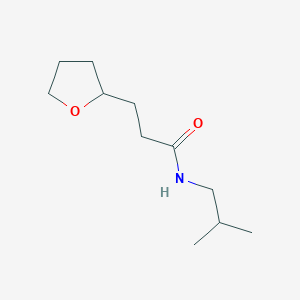
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
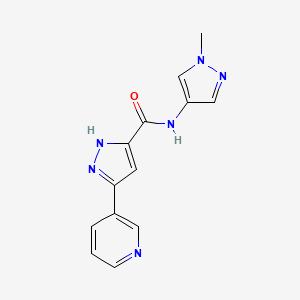
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)



![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
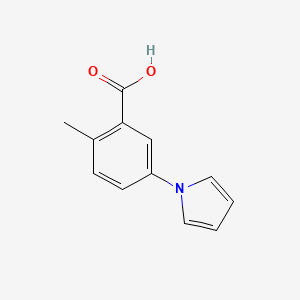
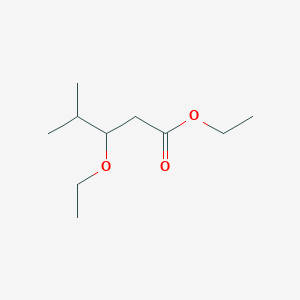
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)

